molecular formula C7H14O2 B3422442 Butyl glycidyl ether CAS No. 25610-58-6

Butyl glycidyl ether

Cat. No. B3422442
Key on ui cas rn: 25610-58-6
M. Wt: 130.18 g/mol
InChI Key: YSUQLAYJZDEMOT-UHFFFAOYSA-N
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Patent
US04430422

Procedure details

370 g (5 mol) of n-butanol and 3 ml of BF3.(C2H5)2O catalyst were heated to 45° C. and stirred for 4 h. An amount of 466 g (5 mol) of epichlorohydrin was added dropwise at 40°-50° C. The mixture was cooled down to room temperature and 6.25 mol of a 50% aqueous solution of sodium hydroxide (250 g of sodium hydroxide dissolved in 250 ml of water) was added dropwise. The mixture was stirred for 1 h. Water was added until complete dissolution of the inorganic salt. The organic phase was separated and 0.5 l of ethyl acetate was added thereto. The organic phase was rinsed twice with water, dried over sodium sulphate, filtered, and concentrated by evaporation. Fractionation was carried out then at normal pressure. Yield: 290 g of 1-butoxy-2,3-epoxypropane boiling at 170°-174° C.
Quantity
370 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
466 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:5])[CH2:2][CH2:3][CH3:4].B(F)(F)F.[CH2:10]([CH:12]1[O:14][CH2:13]1)Cl.[OH-].[Na+]>CCOCC.O>[CH2:1]([O:5][CH2:10][CH:12]1[O:14][CH2:13]1)[CH2:2][CH2:3][CH3:4] |f:3.4|

Inputs

Step One
Name
Quantity
370 g
Type
reactant
Smiles
C(CCC)O
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
B(F)(F)F
Step Three
Name
Quantity
466 g
Type
reactant
Smiles
C(Cl)C1CO1
Step Four
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
250 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CCOCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
ADDITION
Type
ADDITION
Details
0.5 l of ethyl acetate was added
WASH
Type
WASH
Details
The organic phase was rinsed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(CCC)OCC1CO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04430422

Procedure details

370 g (5 mol) of n-butanol and 3 ml of BF3.(C2H5)2O catalyst were heated to 45° C. and stirred for 4 h. An amount of 466 g (5 mol) of epichlorohydrin was added dropwise at 40°-50° C. The mixture was cooled down to room temperature and 6.25 mol of a 50% aqueous solution of sodium hydroxide (250 g of sodium hydroxide dissolved in 250 ml of water) was added dropwise. The mixture was stirred for 1 h. Water was added until complete dissolution of the inorganic salt. The organic phase was separated and 0.5 l of ethyl acetate was added thereto. The organic phase was rinsed twice with water, dried over sodium sulphate, filtered, and concentrated by evaporation. Fractionation was carried out then at normal pressure. Yield: 290 g of 1-butoxy-2,3-epoxypropane boiling at 170°-174° C.
Quantity
370 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
466 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:5])[CH2:2][CH2:3][CH3:4].B(F)(F)F.[CH2:10]([CH:12]1[O:14][CH2:13]1)Cl.[OH-].[Na+]>CCOCC.O>[CH2:1]([O:5][CH2:10][CH:12]1[O:14][CH2:13]1)[CH2:2][CH2:3][CH3:4] |f:3.4|

Inputs

Step One
Name
Quantity
370 g
Type
reactant
Smiles
C(CCC)O
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
B(F)(F)F
Step Three
Name
Quantity
466 g
Type
reactant
Smiles
C(Cl)C1CO1
Step Four
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
250 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CCOCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
ADDITION
Type
ADDITION
Details
0.5 l of ethyl acetate was added
WASH
Type
WASH
Details
The organic phase was rinsed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(CCC)OCC1CO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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